molecular formula C9H14Cl2N2 B157383 2,5-Diaminoindan dihydrochloride CAS No. 131742-56-8

2,5-Diaminoindan dihydrochloride

Cat. No.: B157383
CAS No.: 131742-56-8
M. Wt: 221.12 g/mol
InChI Key: NEZTYGOOFIOXIT-UHFFFAOYSA-N
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Description

2,5-Diaminoindan dihydrochloride: is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol . It is a derivative of indan, a bicyclic organic compound, and contains two amino groups at the 2 and 5 positions of the indan ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diaminoindan dihydrochloride typically involves the reduction of 2,5-dinitroindan, followed by the conversion of the resulting diamine to its dihydrochloride salt. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminoindan dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Stable amine derivatives.

    Substitution: Various substituted indan derivatives.

Scientific Research Applications

2,5-Diaminoindan dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Diaminoindan dihydrochloride involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or receptor agonist/antagonist, depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: 2,5-Diaminoindan dihydrochloride is unique due to its indan ring structure, which imparts specific chemical and physical properties that are different from those of its analogs. This uniqueness makes it valuable for specific applications where the indan ring’s rigidity and electronic properties are advantageous.

Properties

IUPAC Name

2,3-dihydro-1H-indene-2,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-2-1-6-3-9(11)5-7(6)4-8;;/h1-2,4,9H,3,5,10-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZTYGOOFIOXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623056
Record name 2,3-Dihydro-1H-indene-2,5-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131742-56-8
Record name 2,3-Dihydro-1H-indene-2,5-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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